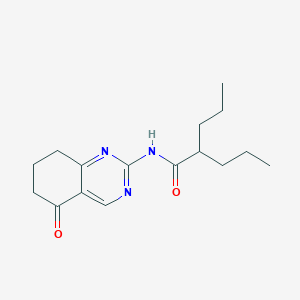
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide
Descripción general
Descripción
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ belongs to the class of quinazoline derivatives, which have been shown to possess various biological activities such as antitumor, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide is not fully understood, but it is believed to involve multiple pathways. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to modulate various signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, inducing apoptosis, and inhibiting cell proliferation. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has also been shown to possess neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide in lab experiments include its potent biological activity, its synthetic accessibility, and its ability to modulate multiple pathways. However, the limitations of using N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
For N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide research include investigating its potential therapeutic applications in other diseases such as diabetes, obesity, and autoimmune disorders. Additionally, future research should focus on elucidating the precise mechanism of action of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide and identifying its molecular targets. Furthermore, future research should focus on developing more efficient and selective analogs of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide with improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and cardiovascular diseases. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has also been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders. Additionally, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of cardiovascular diseases.
Propiedades
IUPAC Name |
N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-propylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-6-11(7-4-2)15(21)19-16-17-10-12-13(18-16)8-5-9-14(12)20/h10-11H,3-9H2,1-2H3,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQVFGNHDSCCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NC=C2C(=N1)CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxyphenyl)-3-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4225741.png)
![N-cyclopropyl-3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanamide](/img/structure/B4225744.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4225759.png)
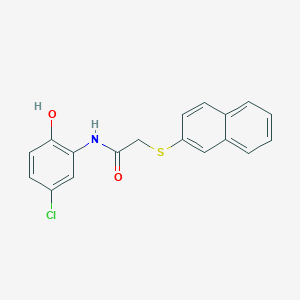


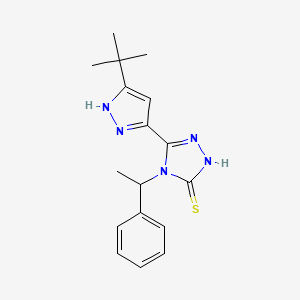
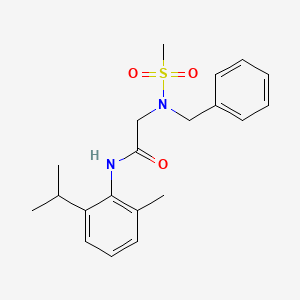
![N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4225785.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B4225790.png)
![4-{2-[(2-fluorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4225803.png)
![2-(4-morpholinyl)-5-nitro-N-[(5-quinolinylamino)carbonothioyl]benzamide](/img/structure/B4225818.png)
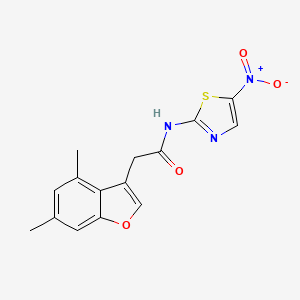
![3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4225833.png)